molecular formula C12H10Cl2N2O2S B12599605 4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide CAS No. 646040-46-2

4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide

Cat. No.: B12599605
CAS No.: 646040-46-2
M. Wt: 317.2 g/mol
InChI Key: QCBRYFQJCGBFDV-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H11ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of amino, chloro, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide typically involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction temperature is usually maintained between 50°C to 70°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide is unique due to the presence of both amino and chloro groups on the benzene ring, which enhances its reactivity and potential for diverse chemical modifications. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in various fields .

Properties

CAS No.

646040-46-2

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

4-amino-3-chloro-N-(4-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-12(15)11(14)7-10/h1-7,16H,15H2

InChI Key

QCBRYFQJCGBFDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N)Cl)Cl

Origin of Product

United States

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